Cas no 190436-96-5 (4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline)

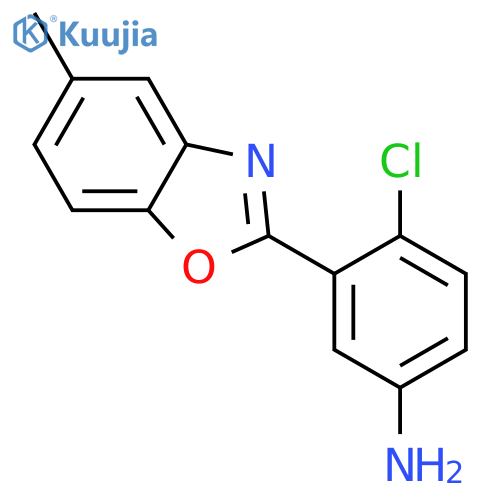

190436-96-5 structure

商品名:4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline

4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline

- [4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine

- 4-Chloro-3-(5-methylbenzo[d]oxazol-2-yl)aniline

- CCG-106239

- SR-01000430181

- 4-Chloro-3-(5-methyl-2-benzoxazolyl)benzenamine

- CBMicro_015278

- AG-205/33147046

- Cambridge id 5249971

- 657-478-4

- 4-Chloro-3-(5-methylbenzo[d]oxazol-2-yl)benzenamine

- 4-chloro-3-(5-methylbenzoxazol-2-yl)phenylamine

- 4-Chloro-3-(5-methyl-benzooxazol-2-yl)-phenylamine

- 2-(5-amino-2-chlorophenyl)-5-methylbenzooxazole

- BBL002746

- BIM-0015338.P001

- CS-0313663

- SR-01000430181-1

- STK051014

- EU-0000821

- FIGIRGARTKWPOJ-UHFFFAOYSA-N

- AKOS000288993

- VS-01202

- DB-195526

- 190436-96-5

- SCHEMBL2491850

-

- インチ: InChI=1S/C14H11ClN2O/c1-8-2-5-13-12(6-8)17-14(18-13)10-7-9(16)3-4-11(10)15/h2-7H,16H2,1H3

- InChIKey: FIGIRGARTKWPOJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 258.0559907Da

- どういたいしつりょう: 258.0559907Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 52.1Ų

4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C386903-50mg |

4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline |

190436-96-5 | 50mg |

$ 210.00 | 2022-06-06 | ||

| A2B Chem LLC | AJ03427-10mg |

4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |

190436-96-5 | 95% | 10mg |

$225.00 | 2024-04-20 | |

| TRC | C386903-100mg |

4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline |

190436-96-5 | 100mg |

$ 320.00 | 2022-06-06 | ||

| A2B Chem LLC | AJ03427-50mg |

4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |

190436-96-5 | 95% | 50mg |

$268.00 | 2024-04-20 | |

| A2B Chem LLC | AJ03427-100mg |

4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |

190436-96-5 | 95% | 100mg |

$298.00 | 2024-04-20 | |

| TRC | C386903-10mg |

4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline |

190436-96-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| A2B Chem LLC | AJ03427-20mg |

4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |

190436-96-5 | 95% | 20mg |

$237.00 | 2024-04-20 |

4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

190436-96-5 (4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量